1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile
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Overview
Description
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C14H10Br2N2O and a molecular weight of 382.05 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with bromine and methoxy groups, as well as a cyclopropanecarbonitrile moiety.
Preparation Methods
The synthesis of 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the bromination of a quinoline derivative, followed by methoxylation and subsequent cyclopropanation and nitrile formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, resulting in the reduction of the nitrile group to an amine.
Substitution: The bromine atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile has various scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(3,8-Dibromoquinolin-6-yl)cyclopropanecarbonitrile: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(5-Methoxyquinolin-6-yl)cyclopropanecarbonitrile:
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile: Contains an acetonitrile group instead of a cyclopropanecarbonitrile moiety, which may alter its chemical behavior and biological effects.
Properties
Molecular Formula |
C14H10Br2N2O |
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Molecular Weight |
382.05 g/mol |
IUPAC Name |
1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10Br2N2O/c1-19-13-9-4-8(15)6-18-12(9)11(16)5-10(13)14(7-17)2-3-14/h4-6H,2-3H2,1H3 |
InChI Key |
UQZDORSCWNJYLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=NC2=C(C=C1C3(CC3)C#N)Br)Br |
Origin of Product |
United States |
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